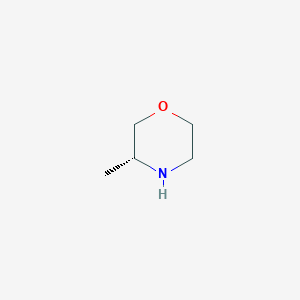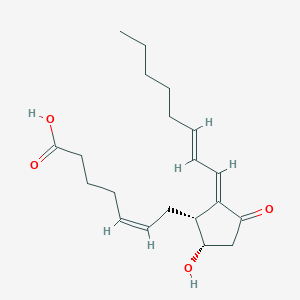
15-脱氧-Δ12,14-前列腺素D2
描述
15-deoxy-Delta12,14-prostaglandin J2 is a naturally occurring cyclopentenone metabolite of prostaglandin D2This compound has been extensively studied for its various biological activities, including anti-inflammatory, antitumor, and antioxidative effects .
科学研究应用
15-deoxy-Delta12,14-prostaglandin J2 has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various chemical reactions and studies.
Biology: It is studied for its role in cellular signaling pathways and its effects on cell growth and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: It is used in the development of new drugs and therapeutic agents .
作用机制
15-脱氧-Δ12,14-前列腺素J2通过多种机制发挥其作用:
激活过氧化物酶体增殖物激活受体-γ: 与该受体结合并激活它,从而调节参与炎症、细胞生长和凋亡的各种基因。
抑制核因子κB通路: 抑制该通路,该通路参与免疫和炎症反应的调节。
诱导活性氧物种: 诱导活性氧物种的产生,导致某些细胞类型的氧化应激和细胞死亡 .
生化分析
Biochemical Properties
15-deoxy-Delta12,14-Prostaglandin D2 is a high-affinity ligand for the peroxisome proliferator-activated receptor γ (PPARγ) and has been demonstrated to inhibit the induction of inflammatory response genes . It interacts with enzymes such as cyclooxygenase and proteins like PPARγ, influencing their activity and function .
Cellular Effects
15-deoxy-Delta12,14-Prostaglandin D2 has been shown to have differential effects on inflammatory modulation depending on cell type . It has been reported to promote the formation of marrow adipocytes and inhibit the formation of osteoblasts, resulting in bone loss and increasing the risk of fracture and osteoporosis .
Molecular Mechanism
15-deoxy-Delta12,14-Prostaglandin D2 exerts its effects at the molecular level through various mechanisms. It is known to inhibit the activation of nuclear factor (NF)-κB dependent transcription . It also acts as an anti-angiogenic factor and triggers endothelial cell apoptosis .
Temporal Effects in Laboratory Settings
The effects of 15-deoxy-Delta12,14-Prostaglandin D2 can change over time in laboratory settings. For instance, it has been shown to stimulate reactive oxygen species (ROS) production in A172 cells .
Dosage Effects in Animal Models
The effects of 15-deoxy-Delta12,14-Prostaglandin D2 can vary with different dosages in animal models. For example, it has been reported to accelerate the resolution of experimentally induced colitis in mice when administered intraperitoneally .
Metabolic Pathways
15-deoxy-Delta12,14-Prostaglandin D2 is involved in the metabolic pathway of arachidonic acid, where various lipid mediators, eicosanoids, are derived from arachidonic acid .
Transport and Distribution
It is known that there are specific binding sites of 15-deoxy-Delta12,14-Prostaglandin D2 in the plasma membrane of cerebral cortices .
Subcellular Localization
It is known to possess α,β-unsaturated ketone moiety in its cyclopentenone ring and acts as an endogenous electrophile . This suggests that it may be localized in areas of the cell where such reactions occur.
准备方法
合成路线及反应条件
15-脱氧-Δ12,14-前列腺素J2可以通过一系列化学反应从前列腺素D2合成合成过程包括将前列腺素D2脱水形成前列腺素J2,然后进一步脱水生成15-脱氧-Δ12,14-前列腺素J2 .
工业生产方法
化学反应分析
反应类型
15-脱氧-Δ12,14-前列腺素J2会发生多种化学反应,包括:
氧化: 可以被氧化生成活性氧物种。
还原: 在特定条件下可以被还原。
取代: 可以与亲核试剂发生取代反应.
常用试剂和条件
氧化: 常用试剂包括过氧化氢和其他氧化剂。
还原: 常用试剂包括硼氢化钠等还原剂。
取代: 常用试剂包括硫醇和胺类亲核试剂.
主要生成产物
这些反应生成的主要产物取决于所用试剂和反应条件例如,氧化可能导致活性氧物种的生成,而取代反应可能导致各种取代衍生物的生成 .
4. 科研应用
15-脱氧-Δ12,14-前列腺素J2具有广泛的科研应用,包括:
化学: 用作各种化学反应和研究中的配体。
生物学: 研究其在细胞信号通路中的作用以及对细胞生长和凋亡的影响。
医学: 在治疗炎症性疾病、癌症和神经退行性疾病方面具有潜在的治疗应用。
工业: 用于开发新的药物和治疗剂 .
相似化合物的比较
15-脱氧-Δ12,14-前列腺素J2因其独特的生物活性和作用机制,与其他类似化合物相比具有独特性。类似化合物包括:
前列腺素D2: 15-脱氧-Δ12,14-前列腺素J2的前体,具有不同的生物活性。
前列腺素J2: 15-脱氧-Δ12,14-前列腺素J2合成中的中间体,具有不同的生物学效应。
环戊烯酮类前列腺素: 一类结构相似但生物活性不同的化合物
属性
IUPAC Name |
(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24/h6-7,9-10,12,17,19,22H,2-5,8,11,13-15H2,1H3,(H,23,24)/b9-6+,10-7-,16-12+/t17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGBPWLPAUHDTI-PLGLXCLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


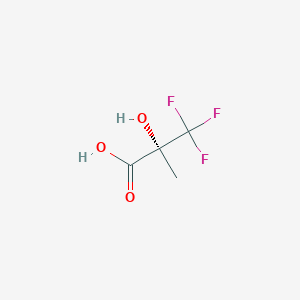
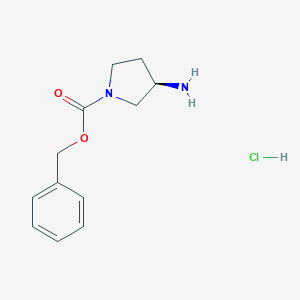
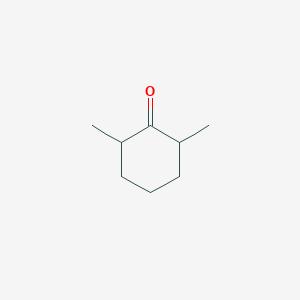
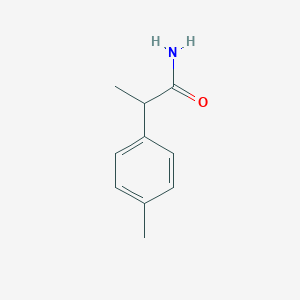
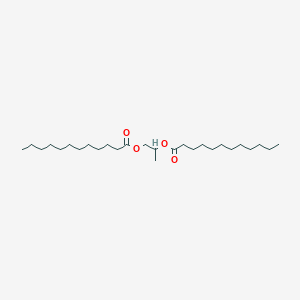
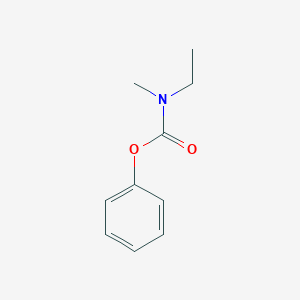
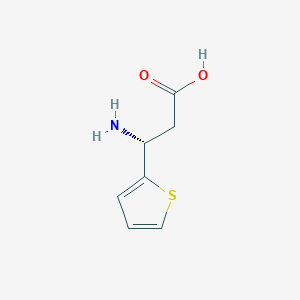
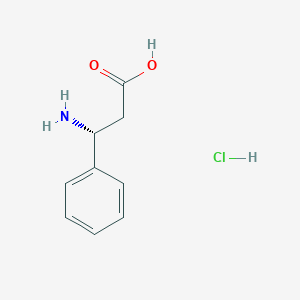
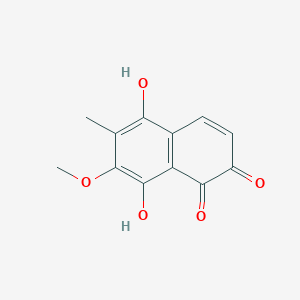
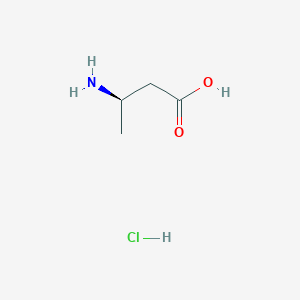
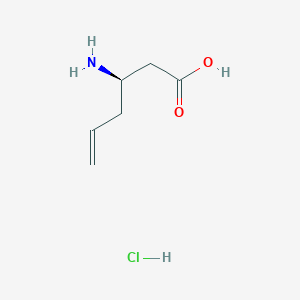
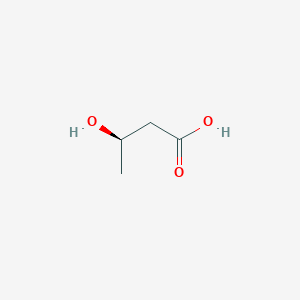
![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)
